Tropolone

Descripción

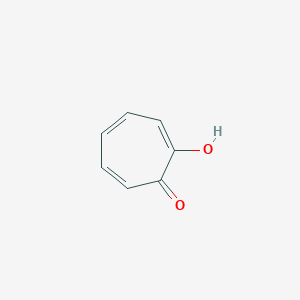

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxycyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-6-4-2-1-3-5-7(6)9/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYOLVRUBBJPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049416 | |

| Record name | Tropolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Light yellow to cream hygroscopic solid; [Acros Organics MSDS] | |

| Record name | Tropolone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000679 [mmHg] | |

| Record name | Tropolone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

533-75-5 | |

| Record name | Tropolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tropolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxycyclohepta-2,4,6-trienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L6DL16P1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tropolone: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Tropolone and its derivatives represent a fascinating class of non-benzenoid aromatic compounds, characterized by a unique seven-membered carbon ring.[1] First identified in natural products, these molecules have garnered significant interest due to their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, synthesis, characterization, and its mechanisms of action, with a focus on its relevance in drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-Hydroxycyclohepta-2,4,6-trien-1-one, consists of a seven-membered ring featuring a carbonyl group adjacent to a hydroxyl group, classifying it as a cyclic ketone and an enol.[1][3] Its molecular formula is C₇H₆O₂. The π-electrons in the ring are delocalized, contributing to its aromatic character. A key feature of this compound is the rapid tautomeric equilibrium between its two equivalent forms, which influences its spectroscopic properties. The hydroxyl group is notably acidic, with a pKa around 7, making it more acidic than phenol due to resonance stabilization with the carbonyl group, akin to a vinylogous carboxylic acid.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | 2-Hydroxycyclohepta-2,4,6-trien-1-one | |

| Molecular Formula | C₇H₆O₂ | |

| Molecular Weight | 122.12 g/mol | |

| Appearance | White to light yellow/orange crystalline powder | |

| Melting Point | 50–52 °C | |

| Boiling Point | 80–84 °C @ 0.1 mmHg | |

| pKa | 6.7–7.0 | |

| Vapor Pressure | 0.000679 mmHg @ 25 °C | |

| Solubility | Soluble in water, ethanol, DMSO, and dimethylformamide |

Synthesis and Characterization

This compound can be synthesized through various methods, including the acyloin condensation of pimelic acid esters followed by oxidation, or the bromination and dehydrohalogenation of 1,2-cycloheptanedione. One of the most efficient and commonly cited methods involves the cycloaddition of cyclopentadiene with dichloroketene.

Experimental Protocol: Synthesis from Cyclopentadiene

This protocol is adapted from the procedure published in Organic Syntheses.

Objective: To synthesize this compound via a [2+2] cycloaddition followed by hydrolysis.

Materials:

-

Dichloroacetyl chloride

-

Triethylamine

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Pentane

-

Dichloromethane

-

Sodium hydroxide

-

Glacial acetic acid

-

Activated carbon

Procedure:

-

Step 1: Generation of Dichloroketene and Cycloaddition. A solution of dichloroacetyl chloride in pentane is added dropwise to a stirring solution of triethylamine and freshly cracked cyclopentadiene in pentane at 0-5 °C. The reaction mixture is stirred for several hours, resulting in the formation of a precipitate (triethylamine hydrochloride) and the soluble adduct, 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one.

-

Step 2: Isolation of the Intermediate. The mixture is filtered to remove the salt. The filtrate is washed, dried, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield the pure bicyclic ketone intermediate.

-

Step 3: Hydrolysis and Ring Expansion. The purified 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one is added dropwise to a refluxing mixture of sodium hydroxide and glacial acetic acid under a nitrogen atmosphere. The mixture is refluxed for approximately 8 hours to facilitate hydrolysis and ring expansion to this compound.

-

Step 4: Purification of this compound. After cooling, the reaction mixture is worked up to isolate the crude this compound. The crude product is then recrystallized from a dichloromethane/pentane mixture with activated carbon treatment to yield pure this compound as white needles.

Experimental Protocols: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Analysis: Acquire the spectrum on a 400 MHz or higher spectrometer. The ¹H NMR spectrum is complex due to the rapid tautomeric equilibrium, appearing as an AA'BB'C system.

-

¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum is simplified, showing four distinct signals, which confirms the rapid tautomeric exchange on the NMR timescale at room temperature.

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet): Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Key features include a broad O-H stretching band and characteristic C=O and C=C stretching frequencies. The spectra are complex due to vibrational state-specific tunneling doublets.

Biological Activities and Signaling Pathways

Tropolones exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development. They are known for their potent antifungal, insecticidal, and antibacterial effects. Furthermore, they have demonstrated antiviral, antitumor, and anti-inflammatory potential.

Mechanism of Action: Metal Chelation

A primary mechanism underlying the bioactivity of tropolones is their ability to act as potent metal chelators. The adjacent carbonyl and hydroxyl groups form a bidentate ligand that can sequester essential metal ions, particularly iron. This disruption of metal homeostasis can interfere with critical cellular processes. For instance, in multiple myeloma cells, the cytotoxic effects of a novel this compound derivative were shown to be dependent on its ability to alter cellular iron availability, leading to the induction of apoptosis.

Modulation of Cellular Signaling Pathways

This compound and its derivatives can modulate multiple cellular signaling pathways.

Unfolded Protein Response (UPR) Pathway: In multiple myeloma, tropolones can induce cell death by triggering the Unfolded Protein Response (UPR) pathway. By chelating intracellular iron, tropolones induce endoplasmic reticulum (ER) stress. This stress activates the UPR, a signaling network designed to restore ER homeostasis. However, prolonged or overwhelming ER stress, as induced by tropolones, shifts the UPR towards a pro-apoptotic response, leading to programmed cell death. This makes the UPR pathway a key target in this compound-mediated cytotoxicity.

Other Signaling Pathways:

-

p-JNK and p-PLC γ1 Signaling: Certain this compound derivatives exert antiproliferative effects by inducing the phosphorylation of JNK (c-Jun N-terminal kinase) and PLCγ1 (Phospholipase C gamma 1).

-

MMP Downregulation: The this compound derivative Hinokitiol has been shown to exhibit anticancer effects by downregulating the expression of matrix metalloproteinases MMP-9 and MMP-2, which are crucial for cancer cell invasion and metastasis.

Conclusion

This compound is a structurally unique natural product with a compelling profile of physicochemical properties and diverse biological activities. Its ability to chelate metal ions and modulate critical cellular signaling pathways, such as the Unfolded Protein Response, underscores its potential as a versatile scaffold for the development of new therapeutic agents. The synthetic accessibility and the rich chemistry of the this compound ring offer ample opportunities for modification to optimize potency and selectivity, making it a continued focus for researchers in medicinal chemistry and drug discovery.

References

A Technical Guide to the Synthesis of Tropolone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Tropolone and its derivatives represent a fascinating class of non-benzenoid aromatic compounds that have garnered significant attention from the scientific community. Their unique seven-membered ring structure imparts them with a range of interesting chemical properties and a broad spectrum of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth overview of the core synthetic strategies for accessing tropolones, complete with detailed experimental protocols, quantitative data, and visual representations of key synthetic workflows.

Core Synthetic Strategies

The synthesis of the this compound scaffold can be broadly categorized into several key approaches: the oxidation of seven-membered ring precursors, the ring expansion of six-membered aromatic compounds, and various cycloaddition reactions.

Oxidation of Cycloheptane Derivatives

A direct approach to this compound synthesis involves the oxidation of pre-existing seven-membered rings. Cycloheptatrienes are common starting materials for this strategy.

One of the earliest methods involved the oxidation of cyclohepta-1,3,5-triene with potassium permanganate, although this method often results in low yields.[1][4] A more widely used and effective method is the oxidation through halogenation, typically bromination, followed by elimination to yield the this compound ring. The distribution of the resulting bromotropolones is highly dependent on the amount of bromine used, and the bromo-substituents can subsequently be removed by hydrogenolysis.

More recently, a procedurally simple autoxidation of specific dioxole-fused cycloheptatrienes has been reported. This method involves bubbling compressed air through a solution of the cycloheptatriene, leading to the formation of the corresponding α-tropolone, often without the need for chromatographic purification.

Key Oxidation Methods:

| Method | Oxidant/Reagent | Starting Material | Typical Yield | Reference |

| Permanganate Oxidation | KMnO₄ | Cyclohepta-1,3,5-triene | Low | |

| Halogenation/Elimination | Br₂ followed by base | Cycloheptatriene derivatives | Varies | |

| Autoxidation | Compressed Air | Dioxole-fused cycloheptatrienes | Up to 88% | |

| Singlet Oxygen Oxidation | ¹O₂ | Cycloheptatrienes | Varies | |

| Electrochemical Oxidation | - | Cycloheptatrienes | Varies |

Ring Expansion of Aromatic Compounds

The construction of the this compound ring via the expansion of readily available six-membered aromatic precursors is a powerful and frequently employed strategy. The Büchner reaction is a cornerstone of this approach. It involves the cyclopropanation of a benzene derivative with a diazoacetate, which then undergoes an electrocyclic ring-opening to form a cycloheptatriene. Subsequent oxidation of the cycloheptatriene furnishes the this compound.

Figure 1: The Büchner reaction workflow for this compound synthesis.

Another notable ring expansion method is the acyloin condensation of pimelic acid esters, followed by oxidation, which has been historically significant in the synthesis of this compound itself.

Cycloaddition Reactions

Cycloaddition reactions offer a versatile and convergent approach to the this compound skeleton, allowing for the construction of highly functionalized derivatives. These methods are broadly classified by the number of π-electrons contributed by each component.

-

[2+2] Cycloaddition: The reaction of a ketene with a cyclopentadiene derivative forms a bicyclo[3.2.0]heptanone intermediate, which can then be hydrolyzed and rearranged to the this compound ring. Dichloroketene is a common reagent for this purpose.

-

[4+3] and [5+2] Cycloadditions: These are powerful methods for constructing the seven-membered ring in a single step. For instance, oxidopyrylium ylides can undergo a [5+2] cycloaddition with various alkynes to produce highly substituted tropolones. Similarly, p-quinone monoketals can react with alkenes in a [5+2] fashion to yield this compound precursors.

Figure 2: Comparison of [2+2] and [5+2] cycloaddition routes to tropolones.

Experimental Protocols

Synthesis of this compound via [2+2] Cycloaddition of Dichloroketene with Cyclopentadiene

This procedure is based on the method described in Organic Syntheses.

Step A: Synthesis of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one

-

To a 2-liter, three-necked, round-bottomed flask equipped with an addition funnel, a reflux condenser, and a mechanical stirrer, add dichloroacetyl chloride (100 g, 0.678 mol), cyclopentadiene (170 ml, 2 mol), and pentane (700 ml).

-

Cool the mixture in an ice bath and add triethylamine (68.6 g, 0.678 mol) dropwise over 1-2 hours with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Filter the mixture to remove triethylamine hydrochloride and wash the precipitate with pentane.

-

Combine the organic layers and remove the pentane and excess cyclopentadiene by distillation.

-

The resulting crude product is purified by fractional distillation under reduced pressure to yield 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one as a colorless liquid.

Step B: Synthesis of this compound

-

Prepare a solution of sodium acetate (164 g, 2 mol) in water (1.2 L) in a 3-liter flask equipped with a mechanical stirrer and a reflux condenser.

-

Add the 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one (90.5 g, 0.51 mol) to the sodium acetate solution.

-

Heat the mixture to reflux and maintain for 16-24 hours.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.

-

Extract the aqueous layer with dichloromethane (4 x 300 ml).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from pentane to afford this compound as white needles.

Quantitative Data for this compound Synthesis:

| Step | Product | Yield | Melting Point (°C) | Reference |

| A | 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | 57-58% | - | |

| B | This compound | 77% (after recrystallization) | 50-51 |

Autoxidation of a Dioxole-Fused Cycloheptatriene

This protocol is adapted from the work of Murelli and coworkers.

-

Dissolve the starting ethyl 5H-cyclohepta[d]dioxole-5-carboxylate in a suitable solvent such as chloroform.

-

Bubble a stream of compressed air through the solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude this compound derivative.

-

The product, ethyl 4-hydroxy-5-oxocyclohepta-1,3,6-triene-1-carboxylate, is often obtained in high purity without the need for column chromatography.

Quantitative Data for Autoxidation:

| Starting Material | Product | Yield | Reference |

| Ethyl 5H-cyclohepta[d]dioxole-5-carboxylate | Ethyl 4-hydroxy-5-oxocyclohepta-1,3,6-triene-1-carboxylate | 88% |

Biological Significance and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to chelate metal ions, a property that is often linked to its biological activity. This compound derivatives have demonstrated a wide array of pharmacological effects, including:

-

Anticancer Activity: Colchicine, a well-known this compound-containing natural product, is an FDA-approved drug for the treatment of gout and has been extensively studied for its tubulin-inhibiting properties in cancer therapy.

-

Antimicrobial and Antifungal Activity: Hinokitiol (β-thujaplicin), a natural this compound, and its synthetic analogues exhibit potent activity against a range of bacteria and fungi.

-

Neuroprotective Effects: Certain piperazine derivatives of β-thujaplicin have been shown to protect neuronal cells from oxidative stress-induced cell death.

The diverse biological activities of tropolones continue to inspire the design and synthesis of new derivatives with improved potency and selectivity for various therapeutic targets.

Figure 3: The relationship between the this compound scaffold, its metal chelating properties, and its diverse biological activities.

Conclusion

The synthesis of this compound and its derivatives is a rich and evolving field of organic chemistry. From classic ring expansion reactions to modern cycloaddition strategies and simple yet effective oxidation methods, chemists have a diverse toolbox for accessing this important class of molecules. The continued development of novel synthetic methodologies will undoubtedly facilitate further exploration of the therapeutic potential of tropolones and pave the way for the discovery of new drug candidates.

References

A Technical Guide to the Natural Sources of Tropolone Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of tropolone compounds, which are a class of non-benzenoid aromatic compounds with a unique seven-membered ring structure. Tropolones and their derivatives are secondary metabolites found in a variety of plants, fungi, and bacteria, and they exhibit a wide range of biological activities, making them promising candidates for drug development. This guide summarizes quantitative data on their natural abundance, details experimental protocols for their extraction and isolation, and visualizes their biosynthetic pathways.

Natural Sources and Quantitative Yields of this compound Compounds

This compound compounds are distributed across different biological kingdoms. Plants, particularly those from the Cupressaceae and Liliaceae families, are well-known producers of tropolones like thujaplicins and colchicine. Various fungi, especially of the genus Penicillium, synthesize tropolones such as stipitatic acid. Bacteria also contribute to the diversity of this compound structures. The yields of these compounds from their natural sources can vary significantly depending on the species, environmental conditions, and the extraction method employed.

| This compound Compound | Natural Source | Yield/Concentration | Reference(s) |

| Colchicine | Colchicum autumnale (bulbs) | 0.238% (dry weight) | [1] |

| Colchicine | Colchicum and Gloriosa species | 0.62% - 0.9% (dry mass) | [2] |

| α-Thujaplicin | Thuja occidentalis (heartwood) | 0.08% (dry weight) | |

| γ-Thujaplicin | Thuja occidentalis (heartwood) | 0.008% (dry weight) | |

| Stipitatic Acid | Penicillium stipitatum | Data not available | |

| Penicillic Acid (related this compound) | Aspergillus sclerotiorum | up to 9.40 mg/mL in culture | [3] |

Experimental Protocols for Extraction and Isolation

The isolation of this compound compounds from their natural sources is a critical step for their characterization and further investigation. The choice of extraction and purification methods depends on the specific compound and the source material.

Ultrasound-Assisted Extraction of Colchicine from Colchicum autumnale Bulbs

This protocol is optimized for the efficient extraction of colchicine, a prominent this compound alkaloid.

Methodology:

-

Sample Preparation: Air-dry the bulbs of Colchicum autumnale at room temperature and then grind them into a fine powder.

-

Extraction:

-

Place a known amount of the powdered plant material into an extraction vessel.

-

Add a suitable solvent (methanol is often effective).

-

Perform ultrasound-assisted extraction under the following optimized conditions[1]:

-

Ultrasonication Power: 602.4 W

-

Extraction Time: 42 minutes

-

Temperature: 64 °C

-

-

-

Filtration: After extraction, filter the mixture to separate the solid plant material from the liquid extract.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

-

Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate pure colchicine.

Solvent Extraction of Thujaplicins from Thuja plicata Heartwood

This protocol describes a general method for the extraction of thujaplicins, a group of isopropyl tropolones.

Methodology:

-

Sample Preparation: Obtain heartwood from Thuja plicata and grind it into a fine powder.

-

Extraction:

-

Macerate the wood powder in acetone or ethanol at room temperature for a sufficient period (e.g., 24-48 hours) with occasional agitation.

-

Alternatively, use a Soxhlet apparatus for continuous extraction with a suitable solvent.

-

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to yield a crude extract.

-

Purification by HPLC:

-

Dissolve the crude extract in a suitable solvent.

-

Perform reverse-phase HPLC for the separation and quantification of individual thujaplicins (α-, β-, and γ-thujaplicin)[4]. A C18 column is typically used with a gradient elution system of water (often with a small amount of acid like formic acid) and a polar organic solvent like acetonitrile or methanol.

-

Monitor the elution using a UV detector at an appropriate wavelength.

-

Collect the fractions corresponding to the different thujaplicin isomers.

-

Evaporate the solvent from the collected fractions to obtain the purified compounds.

-

Isolation of Stipitatic Acid from Penicillium stipitatum Culture

This protocol outlines a general procedure for the extraction and purification of this compound compounds from fungal cultures, which can be adapted for stipitatic acid.

Methodology:

-

Fungal Cultivation:

-

Inoculate Penicillium stipitatum into a suitable liquid culture medium (e.g., potato dextrose broth).

-

Incubate the culture under appropriate conditions (e.g., 25-28°C, with shaking) for a period sufficient for the production of secondary metabolites.

-

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

The culture filtrate is the primary source of extracellular tropolones.

-

Perform a liquid-liquid extraction of the culture filtrate with an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification:

-

Subject the crude extract to column chromatography on silica gel. Elute with a solvent gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate) to separate the components.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine the fractions containing the desired this compound.

-

For final purification, recrystallization or preparative HPLC can be employed to obtain pure stipitatic acid.

-

Biosynthetic Pathways of this compound Compounds

The biosynthesis of this compound compounds involves complex enzymatic reactions that lead to the formation of the characteristic seven-membered ring. The pathways differ between plants, fungi, and bacteria.

Biosynthesis of Colchicine in Colchicum autumnale

The biosynthesis of colchicine starts from the aromatic amino acids L-phenylalanine and L-tyrosine. A series of enzymatic reactions, including hydroxylations, methylations, and a key ring expansion step catalyzed by a cytochrome P450 enzyme, lead to the formation of the this compound ring of colchicine.

Biosynthesis of Stipitatic Acid in Penicillium stipitatum

In fungi, the biosynthesis of stipitatic acid follows a polyketide pathway. A non-reducing polyketide synthase (NR-PKS) is responsible for the initial steps, followed by a series of oxidative reactions catalyzed by specific enzymes (TropA, TropB, TropC, and TropD) that lead to the formation and modification of the this compound ring.

General Biosynthetic Pathway of Thujaplicins (Terpene Origin)

Thujaplicins are monoterpenoids, and their biosynthesis originates from the terpene pathway. The initial precursors are isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are universal building blocks for all terpenes. These are synthesized via the methylerythritol phosphate (MEP) pathway in plants. A series of cyclization and oxidation reactions then lead to the formation of the thujaplicin skeleton.

References

- 1. researchgate.net [researchgate.net]

- 2. Terpene biosynthesis. Part II. Biosynthesis of thujane derivatives in Thuja, Tanacetum, and Juniperus species - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of western redcedar (Thuja plicata Donn) heartwood components by HPLC as a possible screening tool for trees with enhanced natural durability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unfolding of a Seven-Membered Ring: A Technical Guide to Fungal Tropolone Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Tropolones, a class of non-benzenoid aromatic compounds characterized by a unique seven-membered carbon ring, have garnered significant interest in the scientific community due to their wide range of biological activities, including antibacterial, antifungal, and antimalarial properties.[1][2] The elucidation of their biosynthetic pathway in fungi, a long-standing chemical mystery, has opened new avenues for the discovery and development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core biosynthetic pathway of tropolones in fungi, with a focus on the well-characterized pathway of stipitatic acid in Talaromyces stipitatus.

The Core Biosynthetic Pathway of Tropolone

The biosynthesis of the this compound nucleus in fungi is a multi-step enzymatic process that begins with a polyketide precursor and proceeds through a series of oxidative transformations, culminating in the characteristic ring expansion. The key steps are catalyzed by a dedicated set of enzymes encoded by the trop gene cluster.[3][4]

The pathway commences with the synthesis of 3-methylorcinaldehyde, a polyketide-derived aromatic aldehyde, by a non-reducing polyketide synthase (NR-PKS) known as TropA .[3] This is followed by the crucial dearomatization of 3-methylorcinaldehyde through hydroxylation at the C-3 position, a reaction catalyzed by the FAD-dependent monooxygenase, TropB . The resulting intermediate then undergoes an oxidative ring expansion to form the this compound nucleus. This key transformation is catalyzed by TropC , a non-heme Fe(II)-dependent dioxygenase. Subsequent modifications, such as the hydroxylation of the 6-methyl group by the cytochrome P450 monooxygenase, TropD , lead to the diversity of this compound structures observed in nature.

Quantitative Data on Key Enzymes

The enzymatic efficiency of the core biosynthetic enzymes is crucial for the overall yield of tropolones. Kinetic studies have been performed on some of the key enzymes, providing valuable data for researchers aiming to engineer these pathways for enhanced production.

| Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

| TropB | 3-Methylorcinaldehyde | 0.298 ± 0.006 | 0.033 ± 0.005 | 9030 |

| TropB | 2,4-dihydroxy-3-methylacetophenone | 0.250 ± 0.009 | 0.290 ± 0.040 | 862 |

| TropB | 2,4-dihydroxy-3-methylbenzaldehyde | 0.003 ± 0.0001 | 0.050 ± 0.009 | 60 |

Table 1: Kinetic Parameters of TropB with Various Substrates.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Below are outlines of the key experimental protocols.

Targeted Gene Knockout in Talaromyces stipitatus

Gene knockout experiments are essential for confirming the function of genes within the trop cluster. A common method involves homologous recombination to replace the target gene with a selectable marker.

Detailed Steps:

-

Construct Design: Amplify ~1-2 kb regions upstream (5' flank) and downstream (3' flank) of the target gene from T. stipitatus genomic DNA.

-

Vector Assembly: Clone the 5' and 3' flanks on either side of a selectable marker cassette (e.g., hygromycin B phosphotransferase, hph) in a suitable vector.

-

Protoplast Formation: Grow T. stipitatus in liquid medium and treat the mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, driselase) to generate protoplasts.

-

Transformation: Transform the protoplasts with the deletion construct using a polyethylene glycol (PEG)-mediated method.

-

Selection and Screening: Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin B).

-

Verification: Isolate genomic DNA from putative transformants and confirm the correct homologous recombination event by PCR using primers flanking the target gene locus.

-

Phenotypic Analysis: Analyze the metabolite profile of the knockout mutants by liquid chromatography-mass spectrometry (LC-MS) to confirm the loss of this compound production.

Heterologous Expression of trop Genes in Aspergillus oryzae

Heterologous expression is a powerful tool to characterize the function of individual genes in the absence of the native fungal background. Aspergillus oryzae is a commonly used host for this purpose.

Detailed Steps:

-

Gene Amplification: Amplify the coding sequence of the target trop gene (e.g., tropA) from T. stipitatus cDNA.

-

Expression Vector Construction: Clone the amplified gene into an A. oryzae expression vector under the control of a strong, inducible or constitutive promoter (e.g., the amylase promoter, amyB).

-

Transformation: Transform A. oryzae protoplasts with the expression vector.

-

Expression and Analysis: Grow the transformed A. oryzae under inducing conditions and analyze the culture broth and mycelial extracts for the production of the expected metabolite by LC-MS and NMR.

In Vitro Enzyme Assays

In vitro assays are crucial for determining the specific activity and kinetic parameters of the biosynthetic enzymes.

TropB (FAD-dependent monooxygenase) Assay:

-

Reaction Mixture: A typical reaction mixture contains purified TropB enzyme, the substrate (e.g., 3-methylorcinaldehyde), NADPH as a cofactor, and FAD in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Procedure: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C).

-

Detection: The reaction can be monitored spectrophotometrically by following the decrease in NADPH absorbance at 340 nm or by LC-MS analysis of the product formation.

TropC (non-heme Fe(II)-dependent dioxygenase) Assay:

-

Reaction Mixture: The assay mixture typically includes purified TropC, the dearomatized intermediate produced by TropB, Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂), α-ketoglutarate as a co-substrate, and ascorbate in a suitable buffer.

-

Procedure: The reaction is started by adding the substrate and incubated at an appropriate temperature.

-

Detection: The formation of the this compound product is monitored by LC-MS.

Regulation of this compound Biosynthesis

The production of secondary metabolites, including tropolones, is tightly regulated in fungi in response to various environmental and developmental cues. While the specific regulatory network governing the trop gene cluster in T. stipitatus is not yet fully elucidated, it is likely controlled by a combination of pathway-specific and global regulators.

Fungal secondary metabolite gene clusters are often regulated by a pathway-specific transcription factor located within the cluster. Additionally, global regulators, such as the velvet complex (VeA, VelB, LaeA) and bZIP transcription factors, are known to control the expression of multiple secondary metabolite gene clusters in response to signals like light, nitrogen availability, and oxidative stress. Further research is needed to identify the specific transcription factors that bind to the promoter regions of the trop genes and the signaling pathways that modulate their activity.

Conclusion

The elucidation of the this compound biosynthetic pathway in fungi has provided a detailed roadmap for the enzymatic synthesis of these valuable natural products. The characterization of the key enzymes, TropA, TropB, TropC, and TropD, has not only solved a long-standing puzzle in natural product chemistry but also provided a toolkit for the biocatalytic production of tropolones and their derivatives. Future research focused on understanding the regulatory networks controlling this pathway and further characterizing the enzymatic mechanisms will undoubtedly pave the way for the development of novel drugs and other valuable bioactive compounds.

References

Tropolone Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tropolone derivatives, a class of non-benzenoid aromatic compounds exhibiting a wide range of biological activities. Tropolones, characterized by a unique seven-membered ring structure, have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. This document details their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, presenting quantitative data, experimental methodologies, and insights into their mechanisms of action.

Anticancer Activity of this compound Derivatives

This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. Natural tropolones like β-thujaplicin (hinokitiol) and colchicine, along with numerous synthetic derivatives, have been extensively studied for their antitumor potential.[1][2][3]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Hinokitiol (β-Thujaplicin) | Ishikawa (Endometrial) | 13.33 (48h) | [1] |

| HEC-1A (Endometrial) | 49.51 (48h) | [1] | |

| KLE (Endometrial) | 4.69 (48h) | ||

| MCF-7 (Breast) | 39.33 | ||

| MDA-MB-231 (Breast) | 8.38 | ||

| Hinokitiol-Loaded Phytosomes | MCF-7 (Breast) | Lower than pure hinokitiol | |

| MDA-MB-231 (Breast) | Lower than pure hinokitiol | ||

| Colchicine | SKOV-3 (Ovarian) | 0.037 | |

| 10-Methylthiocolchicine | SKOV-3 (Ovarian) | 0.008 | |

| 10-Ethylthiocolchicine | SKOV-3 (Ovarian) | 0.047 | |

| Triple-Modified Colchicine Derivatives | A549 (Lung) | 0.010 - 0.095 | |

| γ-Thujaplicin | P388 (Murine Leukemia) | 85% inhibition at 0.63 µg/mL (48h) | |

| 4-Acetylthis compound | P388 (Murine Leukemia) | 65% inhibition at 0.63 µg/mL (48h) | |

| [Cu(phen)LCl]·0.5H2O (L=this compound) | MGC80-3 (Gastric) | 3.5 ± 0.9 |

Signaling Pathways in Anticancer Activity

Many this compound derivatives induce cancer cell death through the activation of caspases, the key executioners of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Caspase-Dependent Apoptosis Pathway.

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation and survival, and its dysregulation is common in cancer. Some this compound derivatives have been shown to modulate this pathway, although the effects can be cell-type dependent.

Caption: ERK Signaling Pathway and this compound Intervention.

Antimicrobial Activity of this compound Derivatives

Tropolones exhibit broad-spectrum antimicrobial activity against bacteria and fungi, including drug-resistant strains. Their ability to chelate metal ions is thought to contribute to their antimicrobial effects.

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Hinokitiol (β-Thujaplicin) | Staphylococcus aureus | 32 | |

| Staphylococcus epidermidis | 0.2 | ||

| S. aureus (clinical isolates) | 1.56 - 3.13 | ||

| β-Dolabrin | Staphylococcus epidermidis | 0.2 | |

| Pythium aphanidermatum | 6.0 | ||

| γ-Thujaplicin | Fungi | ~1.5 | |

| 4-Acetylthis compound | Legionella pneumophila SG 1 | 3.1 | |

| Pythium aphanidermatum | 6.0 | ||

| This compound | Pythium aphanidermatum | 6.0 | |

| Benzoylated this compound (63) | MRSA | 5.9 - 13.2 | |

| Benzoylated this compound (285) | MRSA | 5.9 - 13.2 | |

| Thiothis compound (363) | MDR E. coli | 14.8 |

Anti-inflammatory Activity of this compound Derivatives

Certain this compound derivatives, particularly colchicine and its analogs, are known for their potent anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and interfere with inflammatory cell functions.

Quantitative Anti-inflammatory Data

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Pyrrole Derivative (17) | LPS-induced TNFα production (human whole blood) | 1.86 | |

| Tetrahydropyridine Derivative (4a) | p38α MAP kinase inhibition | 0.034 | |

| TNFα production (human whole blood) | 0.026 | ||

| IL-1β production (human whole blood) | 0.020 | ||

| IL-8 production (human whole blood) | 0.016 |

Neuroprotective Activity of this compound Derivatives

This compound derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases and ischemic stroke due to their antioxidant and neuroprotective properties.

Quantitative Neuroprotective Data

The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

| Compound/Derivative | Assay | EC50 (mM) | Reference |

| Piperazine Derivative of β-thujaplicin (114) | Protection of HT22 cells from glutamate | 0.08 ± 0.02 | |

| β-Thujaplicin | Protection of HT22 cells from glutamate | 4.80 ± 0.42 | |

| This compound | Protection of HT22 cells from glutamate | >10 | |

| Biphenylnitrone (BPMN3) | Neuroprotection in I/R model | Lower than PBN | |

| Biphenylnitrone (BPHBN5) | Neuroprotection in I/R model | Lower than PBN |

Signaling Pathways in Neuroprotection

In the context of ischemic injury, this compound derivatives may exert their neuroprotective effects by modulating the hypoxia-inducible factor-1α (HIF-1α) and inducible nitric oxide synthase (iNOS) signaling pathways.

Caption: HIF-1α/iNOS Pathway in Ischemic Neuroprotection.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various methods, including ring expansion of phenols and cycloaddition reactions. A general strategy for the synthesis of polyoxygenated tropolones involves an intermolecular oxidopyrylium cycloaddition/ring-opening approach.

Example: Synthesis of 3,7-dimethoxytropolones

-

Cycloaddition: React an iodoalkyne with an oxidopyrylium ylide dimer to form the cycloadduct.

-

Solvolysis: Perform methanol solvolysis of the cycloadduct in the presence of DMAP (4-dimethylaminopyridine).

-

Ring-opening: Mediate the ring-opening of the resulting intermediate using boron trichloride to yield the 3,7-dimethoxythis compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Replace the medium with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add an organic solvent like DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to study cell migration in vitro.

-

Cell Seeding: Seed cells in a 6-well plate and grow them to confluence.

-

Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

-

Washing: Wash the cells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing the this compound derivative at the desired concentration.

-

Imaging: Capture images of the scratch at different time points (e.g., 0, 24, and 48 hours).

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies.

-

Cell Seeding: Seed a low density of cells in a 6-well plate.

-

Treatment: Treat the cells with the this compound derivative.

-

Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.

-

Fixation and Staining: Fix the colonies with a solution like methanol and stain them with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.

-

Preparation: Prepare a serial dilution of the this compound derivative in a 96-well microtiter plate.

-

Inoculation: Add a standardized bacterial or fungal suspension to each well.

-

Incubation: Incubate the plate under appropriate conditions for the microorganism being tested.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Experimental and Drug Discovery Workflow

The discovery and development of novel this compound derivatives as therapeutic agents follow a structured workflow.

Caption: Drug Discovery Workflow for this compound Derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Hinokitiol Exhibits Antitumor Properties through Induction of ROS-Mediated Apoptosis and p53-Driven Cell-Cycle Arrest in Endometrial Cancer Cell Lines (Ishikawa, HEC-1A, KLE) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]

mechanism of action of tropolone as an inhibitor

An In-depth Technical Guide on the Core Mechanism of Action of Tropolone as an Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a non-benzenoid aromatic compound with a unique seven-membered ring structure, has garnered significant scientific interest due to its potent inhibitory effects on a diverse range of enzymes. The core of its mechanism of action lies in its remarkable ability to act as a bidentate ligand, efficiently chelating metal ions essential for the catalytic activity of numerous metalloenzymes. This technical guide provides a comprehensive overview of this compound's inhibitory mechanisms, focusing on its action against key enzymes such as tyrosinase, catechol-O-methyltransferase (COMT), and metallo-β-lactamases. It includes a compilation of quantitative inhibitory data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and pathways to serve as a critical resource for researchers in pharmacology and drug development.

The Fundamental Mechanism: Metal Ion Chelation

The primary mechanism underpinning this compound's broad-spectrum inhibitory activity is its function as a powerful metal chelator. The this compound scaffold features a hydroxyl group and a carbonyl group in positions that allow it to form a stable five-membered ring complex with a variety of divalent and trivalent metal cations.[1][2] This action is crucial because many enzymes, known as metalloenzymes, rely on a metal ion cofactor (e.g., Cu²⁺, Zn²⁺, Mg²⁺, Fe³⁺) within their active site for catalytic function.

By sequestering these essential metal ions, this compound effectively renders the enzyme inactive. This can occur through two main routes:

-

Direct Sequestration: this compound can directly bind to and remove the metal ion from the enzyme's active site.

-

Competitive Chelation: this compound can chelate free metal ions in the cellular environment, reducing their bioavailability for incorporation into newly synthesized enzymes.

This chelating property is the common thread that connects its inhibitory effects across different classes of enzymes.[3][4]

Inhibition of Key Metalloenzymes

Tyrosinase

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis by catalyzing the oxidation of phenols.[5] this compound is recognized as a potent, slow-binding inhibitor of tyrosinase.

Mechanism: The inhibition mechanism involves this compound binding specifically to the "oxy" form of tyrosinase, where two copper ions (Cu²⁺) are present in the active site. This compound chelates these copper ions, forming a stable enzyme-inhibitor complex and preventing the substrate from accessing the catalytic center. This action is partially reversible by the addition of excess CuSO₄, which confirms the mechanism of copper chelation. The inhibition kinetics are described as slow-binding, indicating that an initial rapid formation of an enzyme-inhibitor complex is followed by a slower, reversible reaction.

Catechol-O-Methyltransferase (COMT)

COMT is a crucial enzyme in the metabolic pathway of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine. It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to a hydroxyl group of a catechol substrate. COMT inhibitors are clinically significant in the treatment of Parkinson's disease, as they prevent the peripheral degradation of levodopa, thereby increasing its bioavailability to the brain.

Mechanism: this compound acts as a potent inhibitor of COMT. Its structure allows it to bind to the active site, which contains an essential Mg²⁺ ion. By chelating this magnesium ion, this compound interferes with the proper binding and orientation of the catechol substrate and the SAM cofactor, thus blocking the methylation reaction. Its effectiveness has been shown to be greater than other well-known inhibitors in certain studies.

Metallo-β-Lactamases (MBLs)

MBLs are a class of zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. The emergence of MBL-producing bacteria poses a significant threat to global health, and there are currently no clinically approved MBL inhibitors.

Mechanism: The catalytic activity of MBLs is critically dependent on one or two zinc ions (Zn²⁺) in their active site, which facilitate the hydrolysis of the amide bond in the β-lactam ring. This compound's ability to chelate zinc ions makes it an effective inhibitor of MBLs, such as Pseudomonas aeruginosa elastase (LasB). By binding to the active site zinc, this compound displaces a key water molecule involved in the hydrolysis, thereby inactivating the enzyme and restoring the efficacy of β-lactam antibiotics.

Quantitative Inhibitory Data

The inhibitory potency of this compound and its derivatives varies depending on the target enzyme and the specific assay conditions. The following table summarizes available quantitative data.

| Target Enzyme | Organism/Source | IC50 / Ki Value | Type of Inhibition |

| Tyrosinase | Agaricus bisporus (Mushroom) | Not specified, potent slow-binding | Slow-binding |

| Candida rugosa Lipase (CRL) | Candida rugosa | IC50: 375 µM (with 4-MUP substrate) | Not specified |

| Pseudomonas aeruginosa elastase (LasB) | Pseudomonas aeruginosa | Not specified, potent activity | Zinc-dependent |

| Hepatitis B Virus (HBV) Replication | Human Liver Cells (in vitro) | EC50: Sub-micromolar (for derivatives) | Not specified |

Detailed Experimental Protocols

General Protocol for COMT Inhibition Assay

This protocol is a synthesized methodology based on common practices for determining COMT inhibitory activity in vitro.

Objective: To determine the IC50 value of this compound for human soluble COMT (S-COMT).

Materials:

-

Recombinant human S-COMT

-

This compound (dissolved in DMSO)

-

Buffer: 50 mM Tris-HCl or PBS (pH 7.4)

-

Cofactors: MgCl₂ (5-50 mM), Dithiothreitol (DTT, 1-40 mM)

-

Methyl Donor: S-adenosylmethionine (SAM)

-

Substrate: A specific COMT substrate, such as 3-O-(7-azabenzotriazolyl)-N,N-diethyl-3,4-dihydroxybenzamide (3-BTD) or aesculetin.

-

Stop Solution: 0.1% formic acid in acetonitrile (ice-cold)

-

96-well microplate

-

Incubator set to 37°C

-

Liquid chromatography system (UPLC/HPLC) coupled with a mass spectrometer or a fluorescence plate reader.

Procedure:

-

Prepare Reaction Mixture: In a microplate well, combine the buffer, MgCl₂, DTT, the fluorescent substrate (e.g., 3-BTD at a final concentration near its Km value), and the recombinant S-COMT enzyme.

-

Add Inhibitor: Add varying concentrations of this compound to the wells. Include a control well with DMSO only (representing 0% inhibition).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the O-methylation reaction by adding SAM to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 6-10 minutes) during which the reaction proceeds linearly.

-

Terminate Reaction: Stop the reaction by adding the ice-cold stop solution.

-

Analysis:

-

If using a fluorescent substrate like 3-BTD, measure the product formation using a fluorescence plate reader at the appropriate excitation/emission wavelengths.

-

Alternatively, analyze the reaction mixture using UPLC-MS/MS to separate and quantify the substrate and the methylated product.

-

-

Data Calculation: Calculate the percentage of COMT activity remaining at each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound's mechanism of action as an inhibitor is fundamentally rooted in its efficacy as a metal ion chelator. This property allows it to inhibit a wide array of critical metalloenzymes involved in processes ranging from neurotransmitter metabolism to antibiotic resistance. Its potent activity against enzymes like tyrosinase, COMT, and metallo-β-lactamases highlights its potential as a versatile scaffold for the development of novel therapeutic agents. Future research should focus on synthesizing this compound derivatives with enhanced specificity and reduced off-target effects, conducting detailed kinetic analyses to elucidate precise inhibition constants (Ki), and evaluating their efficacy and safety in preclinical and clinical settings. Understanding the structure-activity relationships of this compound analogues will be paramount in designing next-generation inhibitors for challenging therapeutic targets.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound-Induced Effects on the Unfolded Protein Response Pathway and Apoptosis in Multiple Myeloma Cells Are Dependent on Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biosynthesis of Antibacterial Iron-Chelating Tropolones in Aspergillus nidulans as Response to Glycopeptide-Producing Streptomycetes [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Tropolone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of tropolone. This compound, a non-benzenoid aromatic compound, and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of their spectroscopic properties is crucial for structural elucidation, purity assessment, and the study of their interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to rapid tautomeric equilibrium at room temperature, the NMR spectra of this compound show averaged signals, reflecting the symmetrical nature of the molecule on the NMR timescale.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is complex, often presenting as an AA'BB'C spin system. The exact chemical shifts can be solvent-dependent.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Hα (H3/H6) | ~7.2-7.4 | m | - |

| Hβ (H4/H5) | ~6.8-7.0 | m | - |

| OH | ~8.9 | br s | - |

Note: The chemical shifts are approximate and can vary with solvent and concentration. The multiplicity is complex due to second-order effects.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound also reflects the tautomeric equilibrium, showing a simplified set of signals.

Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃ [1]

| Carbon | Chemical Shift (δ, ppm) |

| C1, C2 | 171.5 |

| C3, C7 | 125.4 |

| C4, C6 | 136.9 |

| C5 | 129.7 |

Note: Assignments are tentative and based on the rapid equilibrium between the two tautomeric forms. Chemical shifts are relative to the lowest field singlet.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups and the seven-membered ring system. The position of these bands can be influenced by the physical state of the sample (solid, liquid, or gas).

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3200 | O-H stretch (intramolecularly hydrogen-bonded) | Broad, Strong |

| 3120-3150 | C-H stretch (aromatic) | Medium |

| 1615 | C=O stretch (conjugated) | Strong |

| 1550 | C=C stretch (ring) | Strong |

| 1480 | C-C stretch (ring) | Medium |

| 1260 | C-O stretch / O-H bend | Strong |

| 754 | C-H out-of-plane bend | Strong |

Note: These are approximate values. The O-H stretching band is notably broad due to strong intramolecular hydrogen bonding. A doublet is often observed in the gas phase spectrum around 754 cm⁻¹ due to tunneling effects.[2][3][4]

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining NMR and IR spectra of this compound. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumentation and Data Acquisition (Example using a 400 MHz Spectrometer):

-

Instrument: 400 MHz NMR Spectrometer

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: ~16 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024 or more (depending on concentration)

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Spectral Width: ~240 ppm

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking to identify the chemical shifts of all signals.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

Instrumentation and Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the wavenumbers of the major absorption bands.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. State-specific spectral doublets in the FTIR spectrum of gaseous this compound | Journal Article | PNNL [pnnl.gov]

- 4. State-specific spectral doublets in the FTIR spectrum of gaseous this compound (Journal Article) | OSTI.GOV [osti.gov]

Tropolone Toxicity and Cytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropolone and its derivatives represent a class of naturally occurring and synthetic compounds with a unique seven-membered aromatic ring structure. Their diverse biological activities, including antimicrobial, anti-inflammatory, and particularly their potent cytotoxic effects against various cancer cell lines, have garnered significant interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the current understanding of this compound's toxicity and cytotoxicity, with a focus on the molecular mechanisms, quantitative data from key studies, and detailed experimental protocols.

Core Mechanisms of this compound-Induced Cytotoxicity

Tropolones exert their cytotoxic effects through a multi-faceted approach, targeting several key cellular processes. The primary mechanisms identified to date include the induction of apoptosis, disruption of the cell cycle, elicitation of the unfolded protein response (UPR), and interference with mitochondrial function. A significant aspect of their activity is also linked to their ability to chelate iron, a critical element for cell proliferation.

Induction of Apoptosis

This compound and its derivatives are potent inducers of apoptosis, or programmed cell death, in a variety of cancer cell lines. This process is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic cascade.

Several studies have demonstrated that this compound treatment leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, including caspase-3 and caspase-7.[1] The activation of these caspases results in the cleavage of key cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Cell Cycle Arrest

Tropolones have been shown to interfere with the normal progression of the cell cycle, leading to arrest at various phases. This disruption prevents cancer cells from proliferating uncontrollably. Studies have reported that this compound derivatives can induce cell cycle arrest in the G1, S, or G2/M phases, depending on the specific compound and cell type.[2] This effect is often associated with the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Unfolded Protein Response (UPR)

A growing body of evidence suggests that tropolones can induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR). The UPR is a cellular stress response aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic signaling pathway.

Novel α-substituted tropolones, such as MO-OH-Nap, have been shown to upregulate markers associated with all three branches of the UPR, contributing to their cytotoxic effects in multiple myeloma cells.[3][4] This UPR activation is often linked to the iron-chelating properties of these compounds.[3]

Mitochondrial Dysfunction

Tropolones can directly impact mitochondrial function, leading to a cascade of events that contribute to cell death. Studies in isolated rat hepatocytes have shown that β-thujaplicin and this compound can uncouple oxidative phosphorylation and reduce ATP production. This mitochondrial dysfunction leads to a significant depletion of cellular ATP, a key factor in this compound-induced cytotoxicity. Furthermore, some troponoids have been observed to increase the production of reactive oxygen species (ROS) at cytotoxic concentrations.

Iron Chelation

A crucial aspect of this compound's mechanism of action is its ability to chelate iron. Iron is an essential cofactor for many enzymes involved in cell growth and proliferation. By sequestering intracellular iron, tropolones can disrupt these vital processes. The cytotoxic effects of some tropolones, including the induction of the UPR and apoptosis, can be reversed by the addition of supplemental iron, highlighting the critical role of iron chelation in their anti-cancer activity.

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound and its derivatives varies significantly depending on the specific compound, the cell line tested, and the assay conditions. The following tables summarize key quantitative data from various studies, providing a comparative overview of their activity.

| Compound | Cell Line | Assay | IC50 / CC50 (µM) | Reference |

| This compound | Mushroom Tyrosinase | Enzyme Inhibition | 0.4 | |

| This compound | HOS (Osteosarcoma) | Cytotoxicity | 0.67 | |

| This compound | SaOS-2 (Osteosarcoma) | Cytotoxicity | 5.93 | |

| MO-OH-Nap | RPMI-8226 (Multiple Myeloma) | Cytotoxicity | 1-11 | |

| MO-OH-Nap | U266 (Multiple Myeloma) | Cytotoxicity | 1-11 | |

| MO-OH-Nap | MM.1S (Multiple Myeloma) | Cytotoxicity | 1-11 | |

| α-naphthyl this compound | Molt-4 (Leukemia) | Antiproliferative | Mid to low nM | |

| β-thujaplicin | KATO-III (Stomach Cancer) | Cytotoxicity | <0.32 µg/ml | |

| β-thujaplicin | Ehrlich's ascites carcinoma | Cytotoxicity | <0.32 µg/ml | |

| γ-thujaplicin | KATO-III (Stomach Cancer) | Cytotoxicity | <0.32 µg/ml | |

| γ-thujaplicin | Ehrlich's ascites carcinoma | Cytotoxicity | <0.32 µg/ml | |

| β-dolabrin | KATO-III (Stomach Cancer) | Cytotoxicity | <0.32 µg/ml | |

| β-dolabrin | Ehrlich's ascites carcinoma | Cytotoxicity | <0.32 µg/ml |

Table 1: In Vitro Cytotoxicity of this compound and its Derivatives in Cancer Cell Lines.

| Compound | Administration Route | Species | LD50 | Reference |

| This compound | Intraperitoneal | Mouse | 212 mg/kg | |

| This compound | Intraperitoneal | Rat | 190 mg/kg | |

| This compound | Subcutaneous | Mouse | 233 mg/kg | |

| β-thujaplicin | Oral (during organogenesis) | Rat | NOAEL (maternal and fetal) = 15 mg/kg/day | |

| γ-thujaplicin | Intraperitoneal | Mouse | 277 mg/kg | |

| β-dolabrin | Intraperitoneal | Mouse | 232 mg/kg |

Table 2: In Vivo Toxicity of this compound and its Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the cytotoxicity and mechanisms of action of this compound and its derivatives.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the this compound derivative for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with the this compound derivative for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark.

-